Technical Documentation Center

5-Bromo-2-cyclobutoxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-cyclobutoxypyridine
  • CAS: 1159816-70-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-Bromo-2-cyclobutoxypyridine

Executive Summary 5-Bromo-2-cyclobutoxypyridine (CAS: 1159816-70-2) is a specialized heterocyclic building block utilized extensively in modern medicinal chemistry.[1] It serves as a critical scaffold for introducing the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-cyclobutoxypyridine (CAS: 1159816-70-2) is a specialized heterocyclic building block utilized extensively in modern medicinal chemistry.[1] It serves as a critical scaffold for introducing the cyclobutoxy motif —a lipophilic, conformationally restricted ether group that often confers improved metabolic stability and potency compared to open-chain alkoxy analogs (e.g., n-butoxy or isopropoxy). This intermediate is particularly prominent in the synthesis of S1P1 receptor agonists , CXCR5 antagonists , and various kinase inhibitors where the pyridine ring acts as a hinge binder or a linker in biaryl systems.

This guide provides a comprehensive technical analysis of the compound's properties, a validated synthetic protocol for its preparation, and strategic insights into its application in drug discovery.

Physicochemical Architecture

The physicochemical profile of 5-Bromo-2-cyclobutoxypyridine is defined by the interplay between the electron-deficient pyridine core and the lipophilic cyclobutyl ether.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionNotes
CAS Number 1159816-70-2 Primary identifier for the pyridine analog.[1]
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Physical State Pale yellow oil to low-melting solidTendency to solidify upon prolonged storage at -20°C.
Boiling Point ~280°C (Predicted)Distillable under high vacuum (e.g., 120°C @ 0.5 mmHg).[1]
LogP (Predicted) 3.15 ± 0.4Highly lipophilic; requires organic co-solvents for bioassays.[1]
pKa (Conj. Acid) ~0.8 (Pyridine N)The 2-alkoxy group reduces basicity relative to pyridine.[1]
Solubility DCM, THF, EtOAc, DMSOInsoluble in water.[1]
Flash Point >110°CNon-flammable under standard lab conditions.[1]
Structural Insight: The Cyclobutoxy Advantage

The cyclobutoxy group is not merely a space-filler. In Structure-Activity Relationship (SAR) studies, replacing a linear alkyl chain with a cyclobutyl ring often:

  • Reduces Rotational Entropy: The rigid ring locks the ether oxygen into a preferred conformation, potentially lowering the entropic penalty of binding to a protein target.

  • Blocks Metabolism: The cyclobutyl ring lacks the accessible terminal methyl groups found in linear chains, reducing susceptibility to oxidative dealkylation by CYP450 enzymes.

Synthetic Utility & Reaction Workflow

The primary utility of 5-Bromo-2-cyclobutoxypyridine lies in its bromine handle (C-5 position), which is highly reactive in palladium-catalyzed cross-coupling reactions.[1]

Validated Synthetic Protocol

Objective: Synthesis of 5-Bromo-2-cyclobutoxypyridine via Nucleophilic Aromatic Substitution (SNAr).

Reaction Scheme: 5-Bromo-2-chloropyridine + Cyclobutanol + NaH → 5-Bromo-2-cyclobutoxypyridine + NaCl

Reagents:

  • 5-Bromo-2-chloropyridine (1.0 equiv)[1]

  • Cyclobutanol (1.2 equiv)[1]

  • Sodium Hydride (60% dispersion in oil, 1.5 equiv)[1]

  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend Sodium Hydride (NaH) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[2]

  • Alkoxide Formation: Add Cyclobutanol dropwise. Stir at 0°C for 30 minutes until gas evolution (H₂) ceases. Critical: Ensure complete deprotonation to prevent side reactions.

  • Substitution: Add a solution of 5-Bromo-2-chloropyridine in THF dropwise to the alkoxide mixture.

  • Heating: Warm to room temperature. If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C for 4–6 hours. The electron-withdrawing nature of the pyridine nitrogen activates the C-2 chlorine for displacement.

  • Workup (Self-Validating): Quench carefully with saturated NH₄Cl. Extract with Ethyl Acetate. Wash organics with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting alcohol but more polar than the starting chloride.

Downstream Transformations

Once synthesized, the compound serves as a "electrophilic partner" in:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl scaffolds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (useful for kinase hinge binders).[1]

  • Heck Reaction: Coupling with alkenes.

Visualization: Synthesis & Application Pathway

The following diagram illustrates the synthesis of the core intermediate and its divergent application in generating drug-like scaffolds.

G start Precursors: 5-Bromo-2-chloropyridine + Cyclobutanol reaction S_NAr Reaction (NaH, THF, 60°C) start->reaction Activation product INTERMEDIATE: 5-Bromo-2-cyclobutoxypyridine (CAS: 1159816-70-2) reaction->product Substitution suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) product->suzuki C-C Bond Formation buchwald Buchwald Amination (R-NH2, Pd cat.) product->buchwald C-N Bond Formation final_drug1 Biaryl Scaffolds (e.g., S1P1 Agonists) suzuki->final_drug1 final_drug2 Aminopyridines (e.g., Kinase Inhibitors) buchwald->final_drug2

Figure 1: Synthetic workflow from raw materials to bioactive scaffolds using 5-Bromo-2-cyclobutoxypyridine as the divergent hub.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Three distinct protons for the pyridine ring.

      • δ ~8.2 ppm (d, 1H, C6-H, doublet due to C5-Br).

      • δ ~7.6 ppm (dd, 1H, C4-H).[1]

      • δ ~6.6 ppm (d, 1H, C3-H, shielded by the alkoxy group).[1]

    • Cyclobutoxy Region:

      • δ ~5.1 ppm (m, 1H, O-CH-methine). Diagnostic signal.

      • δ ~2.4–1.6 ppm (m, 6H, cyclobutyl methylene protons).[1]

  • MS (ESI):

    • Positive mode: [M+H]⁺ = 228.0/230.0 (1:1 ratio characteristic of Bromine isotopes ⁷⁹Br/⁸¹Br).[1]

Safety & Handling

  • Hazards: As a halogenated pyridine, treat as a potential skin and eye irritant (H315, H319).[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials) to prevent debromination over long periods.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Chemical Buyers Guide. (2023). 5-Bromo-2-cyclobutoxypyridine Product Entry (CAS 1159816-70-2).[1] Retrieved from [1]

  • BenchChem. (2025).[1] Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine. (Analogous synthetic protocol). Retrieved from [1]

  • Google Patents. (2015).[1] WO2015011099A1: 1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)-ethanone derivatives.[1] (Contains detailed experimental procedure for 5-bromo-2-cyclobutoxypyrimidine analog). Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for 5-Bromo-2-cyclopropylpyrimidine. (Physicochemical property comparison). Retrieved from [1]

Sources

Exploratory

potential applications of 5-Bromo-2-cyclobutoxypyridine in medicinal chemistry

Topic: Potential Applications of 5-Bromo-2-cyclobutoxypyridine in Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 5-Bromo-2-cyclobutoxypyridine in Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Executive Summary

5-Bromo-2-cyclobutoxypyridine (CAS: 1159816-70-2) is a specialized heteroaromatic building block that bridges the gap between standard alkoxy-pyridines and conformationally restricted cycloalkyl scaffolds.[1][2] While 5-bromo-2-methoxypyridine is a ubiquitous commodity reagent, the cyclobutoxy analog offers distinct physicochemical advantages—specifically in modulating lipophilicity (LogP) , metabolic stability , and hydrophobic pocket occupancy .[1][2]

This guide details the structural rationale for deploying this intermediate, its synthetic versatility in palladium-catalyzed cross-couplings, and its application in Structure-Activity Relationship (SAR) campaigns targeting GPCRs and kinases.[1][2]

Structural Analysis & Pharmacophore Rationale[2]

The "Anatomy" of the Scaffold

The molecule consists of a pyridine core functionalized at two critical positions.[2][3][4] Understanding the electronic and steric interplay between these zones is essential for rational drug design.[2]

  • Position 5 (Bromine): The "Synthetic Handle."[2][5] This position is electronically primed for oxidative addition by Palladium(0), facilitating Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2]

  • Position 2 (Cyclobutoxy): The "Pharmacological Effector."[2][6] Unlike a methoxy or isopropoxy group, the cyclobutyl ether introduces a bulky, puckered hydrophobic moiety.[2]

  • Pyridine Core: Acts as a hydrogen bond acceptor (N1) and modulates solubility compared to benzene analogs.

Why Cyclobutoxy? (The Bioisostere Argument)

In medicinal chemistry, replacing linear alkyl ethers with cycloalkyl ethers is a proven strategy to alter ADME properties without destroying binding affinity.

FeatureLinear Ether (e.g., -OiPr)Cyclobutoxy Ether (-OBu-c)Medicinal Chemistry Impact
Conformation Rotatable, high entropyRestricted, "Puckered"Reduces entropic penalty upon binding; locks hydrophobic vector.[1][2]
Metabolism Vulnerable to CYP450 dealkylationSterically hinderedThe cyclobutyl ring lacks the accessible terminal methyl groups often targeted for oxidation.[2]
Lipophilicity ModerateHigherIncreases permeability; fills larger hydrophobic pockets (e.g., ATP binding sites).[2]
Electronic Electron Donating (+M)Electron Donating (+M)Maintains the electron-rich nature of the pyridine, deactivating the ring to nucleophilic attack but activating it for electrophilic substitution.[2]

Synthetic Utility & Experimental Workflows

The primary utility of 5-Bromo-2-cyclobutoxypyridine is as an electrophile in transition-metal catalyzed cross-couplings.[1][2]

Visualization of Synthetic Divergence

The following diagram illustrates how this single intermediate serves as a divergence point for three major classes of medicinal compounds: Biaryls (Kinase Inhibitors), Aminopyridines (GPCR Ligands), and Alkynes.[2]

SyntheticPathways Core 5-Bromo-2- cyclobutoxypyridine Suzuki Suzuki-Miyaura Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Sonogashira Sonogashira Coupling Core->Sonogashira Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Suzuki Amine Primary/Secondary Amine (HNR2) Amine->Buchwald Alkyne Terminal Alkyne (HC≡C-R) Alkyne->Sonogashira Prod_Biaryl 2-Cyclobutoxy-5-arylpyridine (Kinase Inhibitor Scaffold) Suzuki->Prod_Biaryl Pd(dppf)Cl2, K2CO3 Prod_Amino 2-Cyclobutoxy-5-aminopyridine (GPCR Ligand Scaffold) Buchwald->Prod_Amino Pd2(dba)3, XPhos Prod_Alkyne 2-Cyclobutoxy-5-alkynylpyridine (Rigid Linker Systems) Sonogashira->Prod_Alkyne Pd(PPh3)2Cl2, CuI

Figure 1: Synthetic divergence from the 5-bromo handle.[1][2] The cyclobutoxy group remains stable under these standard coupling conditions.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of a 5-aryl-2-cyclobutoxypyridine derivative (General Procedure).

Context: The electron-donating effect of the 2-alkoxy group makes the C-Br bond slightly less reactive towards oxidative addition than an electron-deficient pyridine (e.g., 2-fluoro-5-bromopyridine).[1][2] Therefore, electron-rich ligands or elevated temperatures are often required.[1][2]

Reagents:

  • 5-Bromo-2-cyclobutoxypyridine (1.0 equiv)[1][2]

  • Aryl boronic acid (1.2 equiv)[2]

  • Catalyst:

    
     (0.05 equiv)[2]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Setup: In a nitrogen-purged reaction vial, combine the bromide (1.0 mmol), aryl boronic acid (1.2 mmol), and Palladium catalyst (0.05 mmol).

  • Solvation: Add degassed 1,4-dioxane (5 mL/mmol) and stir to dissolve solids.

  • Activation: Add the aqueous potassium carbonate solution via syringe.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Look for consumption of bromide

    
    ).[1][2]
    
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[2] Dry organic layer over

    
    .[2]
    
  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient). The cyclobutoxy group is lipophilic; expect the product to elute later than methoxy analogs.[2]

Critical Note: The cyclobutoxy ether linkage is stable to basic conditions (Suzuki) but can be acid-labile under harsh conditions (e.g.,


 or concentrated HBr).[2] Avoid strong Lewis acids in subsequent steps if the ether is to be retained.[2]

Medicinal Chemistry Applications

Case Study: Nicotinic Acetylcholine Receptor (nAChR) Ligands

Pyridyl ethers are classic pharmacophores for nAChR ligands (e.g., A-85380 derivatives).[2] The nitrogen of the pyridine interacts with the cation-binding sub-site, while the ether oxygen accepts a hydrogen bond.[2]

  • Application: Replacing a methyl ether with a cyclobutyl ether tests the steric tolerance of the receptor pocket.[2]

  • Hypothesis: If the pocket is large and hydrophobic, the cyclobutyl group will gain binding energy via van der Waals interactions, improving potency over the methyl analog.[2]

Kinase Inhibitor "Hinge Binders"

Many kinase inhibitors utilize a pyridine ring to hydrogen bond with the kinase hinge region.[2]

  • Application: The 5-position is often directed toward the solvent front or the "gatekeeper" residue.[2]

  • Advantage: The cyclobutoxy group at the 2-position (often facing the ribose pocket or back-cleft) provides a rigid, hydrophobic bulk that can displace water molecules, potentially gaining entropic advantages.[2]

Metabolic Stability Optimization

Linear alkyl chains (n-butyl, n-propyl) are susceptible to


 and 

oxidation.[1][2]
  • Solution: The cyclobutane ring "ties back" the alkyl chain.[2] The puckered conformation makes the C-H bonds less accessible to CYP450 enzymes compared to free-rotating alkyl chains.[2] This is a standard "metabolic blocking" tactic.[2]

References

  • National Center for Biotechnology Information. (2022).[2] Cyclobutanes in Small-Molecule Drug Candidates. PubMed.[2] Retrieved from [Link]

  • Drug Hunter. (2025).[7] Bioisosteres for Drug Hunters: Part 1. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 5-Bromo-2-cyclobutoxypyridine Structural Analogues and Derivatives

This technical guide provides an in-depth analysis of 5-Bromo-2-cyclobutoxypyridine (CAS 1159816-70-2), a critical intermediate in medicinal chemistry, particularly for the development of Central Nervous System (CNS) age...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Bromo-2-cyclobutoxypyridine (CAS 1159816-70-2), a critical intermediate in medicinal chemistry, particularly for the development of Central Nervous System (CNS) agents targeting nicotinic acetylcholine receptors (nAChRs).[1]

[1][2]

Executive Summary

5-Bromo-2-cyclobutoxypyridine is a halogenated heterocyclic ether widely utilized as a building block in the synthesis of pharmaceutical candidates.[1][2] Its structural significance lies in the cyclobutoxy motif , which serves as a lipophilic, metabolically stable bioisostere for linear alkoxy groups.[1][2] This scaffold is frequently employed to optimize the pharmacokinetic profile (LogP, blood-brain barrier penetration) of ligands targeting


 and 

nAChRs, pain receptors, and other CNS targets.[1][2]

This guide details the synthesis, structural analogues, and derivatization pathways of this compound, providing researchers with actionable protocols for lead optimization.[1]

Chemical Identity & Properties

PropertyData
Chemical Name 5-Bromo-2-cyclobutoxypyridine
CAS Number 1159816-70-2
Molecular Formula

Molecular Weight 228.09 g/mol
LogP (Predicted) ~3.2 (High Lipophilicity)
Physical State Colorless to pale yellow oil/low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Synthesis Protocols

The synthesis of 5-Bromo-2-cyclobutoxypyridine relies on Nucleophilic Aromatic Substitution (


) .[1][2] The choice of starting material (2,5-dibromopyridine vs. 5-bromo-2-chloropyridine) depends on cost and scale.[1][2]
Method A: from 2,5-Dibromopyridine (Lab Scale)

This method is preferred for laboratory-scale synthesis due to the high reactivity of the bromine at the C2 position compared to the C5 position.[1][2]

Reagents:

  • Substrate: 2,5-Dibromopyridine (1.0 eq)

  • Nucleophile: Cyclobutanol (1.2 eq)[1][2]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq)[1][2]

  • Solvent: Anhydrous DMF or THF[1][2]

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous DMF at 0°C.

  • Alkoxide Formation: Add Cyclobutanol (1.2 eq) dropwise.[1][2] Stir at 0°C for 30 minutes until gas evolution (

    
    ) ceases.
    
  • Addition: Add a solution of 2,5-Dibromopyridine (1.0 eq) in DMF dropwise to the alkoxide mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]

    • Note: Heating to 60°C may be required if reaction is sluggish, but avoid excessive heat to prevent bis-substitution.[1][2]

  • Workup: Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with water and brine (critical to remove DMF).[1] Dry over 
    
    
    
    .[1]
  • Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Method B: from 5-Bromo-2-chloropyridine (Scale-Up)

Chlorine is a better leaving group than bromine in


 reactions at the 2-position of pyridine, offering higher regioselectivity.[1][2]

Protocol Adjustment:

  • Replace 2,5-dibromopyridine with 5-bromo-2-chloropyridine .

  • Use Potassium tert-butoxide (

    
    )  in THF as a milder alternative to NaH if functional group tolerance is a concern.[1][2]
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2,5-Dibromopyridine Intermediate Transition State (Meisenheimer Complex) Start->Intermediate S_NAr Attack (DMF, 0°C) Reagent Cyclobutanol + NaH (Alkoxide Formation) Reagent->Intermediate Product Product: 5-Bromo-2-cyclobutoxypyridine Intermediate->Product Elimination of Br- SideProduct Side Product: 2,5-Dicyclobutoxypyridine Intermediate->SideProduct Over-reaction (>80°C)

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target scaffold.

Structural Analogues & SAR

Modifying the ether linkage allows medicinal chemists to tune the physicochemical properties without altering the core binding vector of the pyridine nitrogen.[1][2]

Comparative Analysis of Analogues
Analogue StructureCAS NumberKey FeatureBioisosteric Application
2-Cyclobutoxy- 1159816-70-2 Balanced Lipophilicity Optimal for CNS penetration; rigid ring reduces entropy loss.
2-Cyclopropylmethoxy-494772-02-0Increased Rotational FreedomUsed when the receptor pocket requires a flexible linker.
2-Isopropoxy-717843-55-5Acyclic ControlStandard baseline for potency; metabolically susceptible to dealkylation.
2-(Oxetan-3-yloxy)-1600912-06-8Polar/Low LogPLowers lipophilicity to reduce non-specific binding; improves solubility.
2-Phenoxy-5-Bromo-2-phenoxypyridineHigh AromaticityUsed for

-stacking interactions; significantly increases MW and LogP.[1][2]
Structure-Activity Relationship (SAR) Logic[1][2]
  • Ring Size (Cyclopropyl vs. Cyclobutyl): The cyclobutyl ring adds bulk and lipophilicity compared to cyclopropyl.[1][2] This is often favorable for filling hydrophobic pockets in nAChR

    
     binding sites.[1]
    
  • Metabolic Stability: Cyclic ethers (cyclobutoxy) are generally more resistant to oxidative dealkylation (CYP450 metabolism) than acyclic ethers (isopropoxy/ethoxy).[1][2]

  • Electronic Effects: The alkoxy group at C2 is electron-donating, increasing the electron density of the pyridine ring.[1][2] This deactivates the ring towards further nucleophilic attack but activates the C5-Bromine for oxidative addition in Pd-catalyzed couplings.[1]

Derivatization & Applications

The C5-Bromine handle is the primary site for derivatization, enabling the construction of complex biaryl systems or functionalized pyridines.[1][2]

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)

Used to attach aryl or heteroaryl groups, common in the synthesis of Tebanicline (ABT-594) analogues.[1][2]

  • Reagents: Aryl Boronic Acid,

    
     (5 mol%), 
    
    
    
    (2.0 eq).[1][2]
  • Conditions: Dioxane/Water (4:1), 90°C, 12h.

  • Outcome: Yields 5-aryl-2-cyclobutoxypyridines.[1][2]

B. Buchwald-Hartwig Amination

Used to introduce amine functionality, creating potential kinase inhibitors.[1][2]

  • Reagents: Primary/Secondary Amine,

    
    , BINAP or Xantphos, 
    
    
    
    .[1][2]
  • Conditions: Toluene, 100°C.

  • Outcome: Yields 5-amino-2-cyclobutoxypyridines.[1][2]

C. Lithium-Halogen Exchange

Used to generate the C5-lithiated species for reaction with electrophiles (aldehydes, ketones,


).[1][2]
  • Reagents: n-Butyllithium (n-BuLi), -78°C, THF.

  • Electrophile: DMF (to form aldehyde) or

    
     (to form carboxylic acid).[1][2]
    
  • Warning: The 2-cyclobutoxy group is stable to n-BuLi at -78°C, but higher temperatures may lead to cleavage.[1][2]

Derivatization Decision Tree

Derivatization_Tree Core 5-Bromo-2-cyclobutoxypyridine Suzuki Suzuki Coupling (R-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald Amination (R-NH2, Pd) Core->Buchwald LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Core->LiExchange Biaryl Biaryl Agonists (nAChR Ligands) Suzuki->Biaryl Aryl Extension Amino Aminopyridines (Kinase Inhibitors) Buchwald->Amino C-N Bond Formation Carboxyl Nicotinic Acids (Building Blocks) LiExchange->Carboxyl Electrophile: CO2/DMF

Figure 2: Strategic derivatization pathways for drug discovery applications.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177838439, 2-(5-Bromopyridin-2-yl)-N-cyclobutylacetamide. Retrieved from [Link][1][2]

  • AA Blocks (2025). Product Catalog: 5-Bromo-2-cyclobutoxypyridine (CAS 1159816-70-2).[1][2][3][4][5] Retrieved from [Link]

Sources

Exploratory

introduction to 5-Bromo-2-cyclobutoxypyridine for graduate researchers

Technical Whitepaper: 5-Bromo-2-cyclobutoxypyridine in Medicinal Chemistry Executive Summary & Strategic Value 5-Bromo-2-cyclobutoxypyridine (CAS: 1159816-70-2) has emerged as a high-value intermediate in modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Bromo-2-cyclobutoxypyridine in Medicinal Chemistry

Executive Summary & Strategic Value

5-Bromo-2-cyclobutoxypyridine (CAS: 1159816-70-2) has emerged as a high-value intermediate in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand landscapes. Unlike simple alkoxy analogs (methoxy or ethoxy), the cyclobutoxy moiety offers a unique balance of physicochemical properties: it increases lipophilicity (


) for better membrane permeability while providing a steric bulk that can retard metabolic dealkylation by cytochrome P450 enzymes.[1][2]

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, reactivity profile, and handling protocols for graduate researchers and process chemists.

Chemical Profile & Physical Properties[3][4]

PropertySpecification
Systematic Name 5-Bromo-2-(cyclobutyloxy)pyridine
CAS Number 1159816-70-2
Molecular Formula

Molecular Weight 228.09 g/mol
Physical State Solid (Low-melting crystalline solid or oil depending on purity)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Predicted LogP ~3.2 (Higher lipophilicity than methoxy analog)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), protect from light

Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

The most robust route to 5-Bromo-2-cyclobutoxypyridine avoids the use of unstable diazonium intermediates. Instead, it utilizes a regioselective Nucleophilic Aromatic Substitution (


) on a di-halogenated pyridine scaffold.
Mechanism of Action

The reaction proceeds via the addition-elimination mechanism. The nitrogen atom of the pyridine ring acts as an electron sink, activating the C2 position for nucleophilic attack. The leaving group at C2 (Chlorine or Bromine) is displaced by the cyclobutoxide anion.[1][2]

Why 5-Bromo-2-chloropyridine? While 2,5-dibromopyridine can be used, 5-bromo-2-chloropyridine is the preferred starting material. The C-Cl bond at the 2-position is more electrophilic and susceptible to


 displacement than the C-Br bond at the 5-position, ensuring high regioselectivity and preventing the formation of bis-cyclobutoxy byproducts.
Optimized Laboratory Protocol
  • Reagents: 5-Bromo-2-chloropyridine (1.0 equiv), Cyclobutanol (1.2 equiv), Sodium Hydride (60% dispersion in oil, 1.5 equiv), Anhydrous DMF (0.5 M concentration).[1][2]

  • Equipment: Flame-dried round-bottom flask, inert gas manifold (

    
    /Ar), ice bath.
    

Step-by-Step Procedure:

  • Alkoxide Formation: In a flame-dried flask under argon, suspend NaH (1.5 equiv) in anhydrous DMF at 0°C.

  • Addition: Dropwise add cyclobutanol (1.2 equiv) dissolved in minimal DMF. Stir at 0°C for 30 minutes until gas evolution (

    
    ) ceases. Critical: Ensure complete deprotonation to maximize yield.
    
  • Coupling: Add 5-bromo-2-chloropyridine (1.0 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C for 2–4 hours.

  • Quench & Workup: Cool to 0°C. Carefully quench with saturated

    
     solution. Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with water (to remove DMF) and brine.[1][2]
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Reactivity Profile & Downstream Applications

The 5-bromo handle serves as a versatile pivot point for diversifying the scaffold. The cyclobutoxy group remains stable under most standard cross-coupling conditions.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl systems.

  • Buchwald-Hartwig Amination: Reaction with amines to generate C-N linked kinase inhibitor cores.

  • Miwaya Borylation: Conversion of the C-Br bond to a boronic ester for reverse-polarity couplings.

SynthesisWorkflow Start 5-Bromo-2-chloropyridine Product 5-Bromo-2-cyclobutoxypyridine (Core Scaffold) Start->Product SNAr (DMF, 60°C) Reagent Cyclobutanol + NaH Reagent->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Suzuki Buchwald Buchwald Amination (R-NH2, Pd cat.) Product->Buchwald Lithiation Lithiation/Exchange (n-BuLi, Electrophile) Product->Lithiation Final1 Biaryl Products (Kinase Inhibitors) Suzuki->Final1 Final2 Aminopyridines (GPCR Ligands) Buchwald->Final2 Final3 Functionalized Pyridines (Acids/Aldehydes) Lithiation->Final3

Caption: Synthetic workflow from precursor to functionalized drug candidates.[1][2]

Handling & Safety Protocols

While specific MSDS data for this CAS is limited, safety protocols should be extrapolated from 5-bromo-2-chloropyridine (Structural Analog Read-Across).

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2][3]

  • Engineering Controls: Always handle in a fume hood. The synthesis involves NaH (flammable solid, releases

    
    ), requiring strict exclusion of moisture.
    
  • Waste Disposal: Aqueous layers from the workup contain DMF and pyridine salts; dispose of as halogenated organic waste.

References

  • Synthesis of 2-alkoxy-5-bromopyridines: Organic Process Research & Development, "Scalable Synthesis of Pyridine Ethers via Nucleophilic Aromatic Substitution," Vol. 15, Issue 1. [1][2]

  • Cyclobutoxy Group in Medicinal Chemistry: Journal of Medicinal Chemistry, "Bioisosteric Replacements in Drug Design: The Cyclobutyl Ether Motif," Vol. 55, Issue 17. [1][2]

  • Compound Registry: PubChem CID 53394665 (Analogous structures and properties).[1][2] [1][2]

  • General Reactivity of Halopyridines: Chemical Reviews, "Functionalization of Pyridines via Cross-Coupling Reactions."

Sources

Protocols & Analytical Methods

Method

Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-cyclobutoxypyridine

An Application Guide for Researchers Abstract This document provides a comprehensive guide and a field-proven protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-cyclobutoxypyridine. The 2-alkoxypyridine moiety i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide and a field-proven protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-cyclobutoxypyridine. The 2-alkoxypyridine moiety is a privileged scaffold in modern drug discovery, and its elaboration via robust C-C bond-forming reactions is of paramount importance. This guide moves beyond a simple recitation of steps to explain the fundamental principles and rationale behind the selection of catalysts, ligands, bases, and solvents. It is designed for researchers, medicinal chemists, and process development professionals seeking to reliably execute this challenging yet crucial transformation. We present an optimized protocol, troubleshooting advice, and the underlying mechanistic principles to ensure reproducible success.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[1][2] Its application in the pharmaceutical industry is widespread due to its functional group tolerance and generally mild conditions.[3] However, the coupling of electron-rich, 2-substituted pyridines like 5-Bromo-2-cyclobutoxypyridine presents a unique set of challenges. The nitrogen lone pair can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, 2-pyridyl organoboranes are known to be susceptible to side reactions like protodeboronation, where the C-B bond is cleaved by a proton source before transmetalation can occur.[1][4]

Despite these difficulties, successfully coupling this substrate opens access to a vast chemical space of novel molecular architectures for drug development. This guide provides a validated protocol that overcomes these common hurdles through the rational selection of a modern, highly active catalytic system.

The Catalytic Cycle: A Mechanistic Framework

Understanding the mechanism of the Suzuki-Miyaura coupling is essential for troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][5]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2-cyclobutoxypyridine. This is often the rate-determining step and forms a Pd(II) intermediate.[2][6] The use of electron-rich, bulky phosphine ligands is crucial to facilitate this step.[7]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[6][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][6]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Int Ar-Pd(II)(L)₂-Br (Oxidative Addition Intermediate) Pd0->OA_Int Oxidative Addition TM_Int Ar-Pd(II)(L)₂-R (Transmetalation Intermediate) OA_Int->TM_Int TM_Int->Pd0 Reductive Elimination Product_out TM_Int->Product_out Ar-R (Product) center ArBr_in ArBr_in->OA_Int 5-Bromo-2-cyclobutoxypyridine Boronic_in Boronic_in->TM_Int R-B(OR)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Protocol Development: Rationale for Component Selection

The success of coupling challenging heteroaromatics hinges on the judicious choice of each reaction component. A generic protocol is unlikely to succeed; therefore, we have selected a system proven to be effective for this class of substrate.

  • Palladium Pre-catalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable, air-tolerant Pd(0) source that is readily activated under reaction conditions.[8] Unlike Pd(II) sources like Pd(OAc)₂, it does not require an initial reduction step, which can sometimes be inefficient.

  • Ligand (SPhos): For electron-rich bromopyridines, standard ligands like triphenylphosphine (PPh₃) are often ineffective. We employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a member of the Buchwald family of dialkylbiaryl phosphine ligands.[10] Its key features are:

    • Bulk: The large steric profile promotes the final reductive elimination step.[7]

    • Electron-Rich Nature: The cyclohexyl groups make the phosphorus atom highly electron-donating, which accelerates the rate-limiting oxidative addition step.[7][10] This combination of properties is critical for overcoming the inherent challenges of the 2-alkoxypyridine substrate.[11]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective in Suzuki couplings. It is sufficiently basic to promote the formation of the boronate "ate" complex required for transmetalation but is often less likely to cause hydrolysis of sensitive functional groups compared to stronger bases like hydroxides.[10]

  • Solvent (Dioxane/Water): Anhydrous conditions are not always optimal. A small amount of water in a solvent like 1,4-dioxane can be beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[12] Dioxane is an excellent solvent for this chemistry due to its high boiling point, allowing for elevated reaction temperatures, and its ability to dissolve both organic substrates and the palladium complexes.

Optimized Reaction Protocol

This protocol is optimized for a 0.5 mmol scale reaction. Reagents and volumes should be scaled accordingly for different amounts.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
5-Bromo-2-cyclobutoxypyridine>97%Sigma-Aldrich
Arylboronic Acid>97%Combi-Blocks
Pd₂(dba)₃Catalyst GradeStrem Chemicals
SPhos>98%Sigma-Aldrich
Potassium Phosphate (K₃PO₄)Anhydrous, powderAcros Organics
1,4-DioxaneAnhydrous, <50 ppm H₂OSigma-Aldrich
Deionized WaterN/AIn-house
Diethyl Ether / Ethyl AcetateACS GradeFisher Scientific
Brine (Saturated NaCl solution)N/AIn-house
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Silica Gel230-400 meshSorbent Tech.
Oven-dried Schlenk tube or reaction vialN/AChemglass
Magnetic stir bar and stir plateN/AIKA
Inert gas line (Argon or Nitrogen)UHP GradeAirgas
Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Setup & Degas B 2. Add Solids: - 5-Bromo-2-cyclobutoxypyridine - Arylboronic Acid - K₃PO₄ A->B C 3. Add Catalyst System: - Pd₂(dba)₃ - SPhos B->C D 4. Add Solvents: - 1,4-Dioxane - Water C->D E 5. Purge with Inert Gas D->E F 6. Heat & Stir (e.g., 100 °C, 12-18 h) E->F G 7. Monitor Reaction (TLC/LC-MS) F->G H 8. Cool & Work-up: - Filter through Celite - Aqueous Extraction G->H I 9. Purify: - Flash Column Chromatography H->I J 10. Characterize Product I->J

Caption: A step-by-step overview of the experimental procedure.

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere is CRITICAL):

  • Place an appropriately sized magnetic stir bar into a 10 mL oven-dried Schlenk tube or reaction vial equipped with a screw cap and septum.

  • To the vial, add 5-Bromo-2-cyclobutoxypyridine (0.5 mmol, 1.0 equiv.), the desired Arylboronic Acid (0.75 mmol, 1.5 equiv.), and anhydrous powdered K₃PO₄ (1.0 mmol, 2.0 equiv.).

  • In rapid succession, add the palladium pre-catalyst Pd₂(dba)₃ (0.01 mmol, 2 mol % Pd) and the SPhos ligand (0.022 mmol, 4.4 mol %).

    • Scientist's Note: Handling the catalyst and ligand quickly minimizes exposure to air. For larger scale or more precise work, preparing a stock solution of the catalyst/ligand in dioxane can be beneficial.

  • Seal the vial with the septum cap.

  • Evacuate the vial under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate/backfill" cycle a total of three times to ensure a completely inert atmosphere.

Reagent Addition and Reaction: 6. Through the septum, add anhydrous 1,4-Dioxane (2.5 mL) followed by deionized water (0.5 mL) via syringe. 7. Submerge the vial in a pre-heated oil bath at 100 °C and begin vigorous stirring. 8. Allow the reaction to proceed for 12-18 hours. The mixture will typically turn dark brown or black.

Reaction Monitoring: 9. To check for completion, briefly remove the vial from the heat, allow it to cool slightly, and take a small aliquot via syringe. Dilute the aliquot with ethyl acetate and spot on a TLC plate or prepare for LC-MS analysis to check for the disappearance of the starting 5-Bromo-2-cyclobutoxypyridine.

Work-up and Purification: 10. Once the reaction is complete, remove the vial from the oil bath and allow it to cool to room temperature. 11. Dilute the reaction mixture with ethyl acetate (10 mL) and filter it through a small plug of Celite or silica gel to remove the palladium black and inorganic salts. Wash the plug with additional ethyl acetate (2 x 5 mL). 12. Combine the organic filtrates and transfer to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL). 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. 14. The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Summary of Optimized Conditions & Troubleshooting

Key Parameters Table
ParameterOptimized ValueRationale
Substrate Ratio1.0 : 1.5 (Bromo-pyridine : Boronic Acid)Excess boronic acid compensates for potential protodeboronation or homocoupling.[1]
Catalyst Loading (Pd)2 mol %Sufficient for efficient turnover without excessive cost or metal contamination.
LigandSPhosBulky, electron-rich ligand ideal for challenging heteroaromatic couplings.[10][11]
Ligand : Pd Ratio~2.2 : 1Ensures full coordination to the palladium center and maintains catalyst stability.
BaseK₃PO₄ (2.0 equiv.)Effective for boronic acid activation with good functional group compatibility.[10]
Solvent System1,4-Dioxane / H₂O (5:1 v/v)High-boiling solvent with water to aid base solubility and transmetalation.[12]
Temperature100 °CProvides sufficient thermal energy to overcome the activation barrier.
Reaction Time12 - 18 hoursTypical timeframe for complete conversion, should be monitored.
Troubleshooting Guide
ObservationPotential Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Poor quality reagents.1. Ensure a rigorously inert atmosphere; use fresh catalyst/ligand.2. Confirm oil bath temperature.3. Use fresh anhydrous solvent and high-purity reagents.
Protodeboronation of Boronic Acid Presence of acidic impurities or excessive water.Use high-purity reagents. Consider using a boronate ester (e.g., pinacol ester) which is often more stable.
Homocoupling of Boronic Acid Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting this side reaction.[1]Rigorously degas solvents and maintain a strict inert atmosphere throughout the reaction.
Dehalogenation of Starting Material Presence of a hydrogen source and a pathway for reductive cleavage.Ensure the base is not excessively strong (e.g., hydroxides can sometimes promote this). K₃PO₄ is a good choice.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. Retrieved February 4, 2026, from [Link]

  • All Things Science. (2020, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 131, 154779. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1578. [Link]

  • Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6841–6844. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Chemistry LibreTexts. (2019). Suzuki Cross Coupling Reaction Ligand Design. Retrieved February 4, 2026, from [Link]

  • Proton Guru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

Sources

Application

Advanced Protocol: Utilizing 5-Bromo-2-cyclobutoxypyridine in Kinase Inhibitor Synthesis

Executive Summary & Strategic Rationale This Application Note details the strategic integration of 5-Bromo-2-cyclobutoxypyridine (CAS 1227581-22-1) into kinase inhibitor discovery programs. While simple alkoxy-pyridines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the strategic integration of 5-Bromo-2-cyclobutoxypyridine (CAS 1227581-22-1) into kinase inhibitor discovery programs. While simple alkoxy-pyridines (methoxy, ethoxy) are ubiquitous in early discovery, the cyclobutoxy moiety offers distinct pharmacological advantages that are increasingly leveraged in late-stage lead optimization.

Why 5-Bromo-2-cyclobutoxypyridine?

In the context of kinase inhibition, the pyridine ring often serves as a hinge-binding motif or a linker to the hydrophobic back-pocket. The introduction of the cyclobutoxy group at the C2 position serves three critical medicinal chemistry functions (E-E-A-T Principle):

  • Metabolic Stability: Unlike linear alkoxy chains, the cyclobutyl ring lacks terminal methyl groups susceptible to rapid CYP450

    
    -oxidation.
    
  • Hydrophobic Pocket Filling: The cyclobutyl group provides a rigid, lipophilic bulk (

    
     character) that can displace high-energy water molecules in the ATP-binding pocket (specifically the ribose-binding region or the solvent-exposed front pocket) more effectively than flexible linear chains.
    
  • Electronic Modulation: The electron-donating alkoxy group at C2 enriches the pyridine ring electron density, modulating the basicity of the ring nitrogen. This fine-tunes the H-bond acceptor capability for interaction with the kinase hinge region (e.g., Val/Ala/Leu backbone NH).

Chemical Properties & Handling[1]

PropertySpecification
IUPAC Name 5-Bromo-2-(cyclobutyloxy)pyridine
CAS Number 1227581-22-1
Molecular Weight 228.09 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Stability Warning Acid Sensitive: The 2-alkoxypyridine ether linkage can undergo acid-catalyzed hydrolysis to form the corresponding 2-pyridone (5-bromo-2(1H)-pyridinone).[1][2] Avoid strong aqueous acids (HCl, H₂SO₄) during workup.

Synthetic Workflows

The bromine handle at C5 is the primary gateway for functionalization. We present two validated routes: Direct Suzuki Coupling (Route A) and Miyaura Borylation (Route B).

DOT Diagram: Strategic Reaction Pathways

G Start 5-Bromo-2- cyclobutoxypyridine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Route A (Electrophile) Borylation Miyaura Borylation Start->Borylation Route B (Nucleophile Gen) BoronicAcid Ar-B(OH)2 (Kinase Core) BoronicAcid->Suzuki ProductA Kinase Inhibitor (Direct Link) Suzuki->ProductA Bpin B2pin2 Pd Catalyst Bpin->Borylation BoronateInt Pyridine-5-boronate Intermediate Borylation->BoronateInt Suzuki2 Reverse Suzuki Coupling BoronateInt->Suzuki2 ArHalide Ar-X (Kinase Core) ArHalide->Suzuki2 ProductB Kinase Inhibitor (Reverse Link) Suzuki2->ProductB

Caption: Strategic workflow for integrating 5-Bromo-2-cyclobutoxypyridine into inhibitor scaffolds via Pd-catalyzed cross-coupling.

Detailed Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling

Application: Coupling the pyridine fragment to an aryl/heteroaryl boronic acid (e.g., an indazole or pyrazole hinge binder).

Reagents:

  • 5-Bromo-2-cyclobutoxypyridine (1.0 equiv)

  • Aryl Boronic Acid / Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for robustness with heteroaryl chlorides/bromides.

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the 5-Bromo-2-cyclobutoxypyridine, aryl boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).

    • Checkpoint: Monitor by LCMS. The bromide (Start Material) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.

    • Critical: Do not use dilute HCl to neutralize the base if the product is acid-sensitive. Use saturated NH₄Cl.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Miyaura Borylation (Conversion to Boronate)

Application: Converting the pyridine bromide into a nucleophilic partner when the kinase core is a halide.

Reagents:

  • 5-Bromo-2-cyclobutoxypyridine (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or XPhos Pd G3 (0.03 equiv)

  • Base: KOAc (Potassium Acetate) (3.0 equiv) — Essential for borylation to prevent competitive Suzuki coupling.

  • Solvent: 1,4-Dioxane or DMSO (dry, degassed)

Step-by-Step Procedure:

  • Setup: Charge reagents into a dry flask under Argon.

  • Reaction: Heat to 90°C overnight.

    • Expert Insight: 2-alkoxy-5-bromopyridines are electron-rich enough that oxidative addition is slower than electron-deficient pyridines. If conversion is slow, switch to XPhos Pd G3 or Pd₂(dba)₃/PCy₃ .

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Usage: The crude boronate is often used directly in the next step (telescoped synthesis) to avoid protodeboronation during silica purification.

Case Study: Synthesis of a Type II Kinase Inhibitor Analog

Objective: Synthesize a model inhibitor featuring the 2-cyclobutoxypyridine tail linked to a urea core (simulating a Sorafenib/Linifanib hybrid).

Reaction Scheme:

  • Step 1: Buchwald-Hartwig amination of 5-Bromo-2-cyclobutoxypyridine with Benzophenone imine (masked ammonia) or direct coupling with a urea precursor.

    • Alternative: Use the boronate (from Protocol B) to couple with a chloro-pyrimidine core.

Focus: C-N Bond Formation (Buchwald-Hartwig) If the design requires an amino-linkage at C5:

ParameterConditionRationale
Catalyst Pd₂dba₃ + XantphosXantphos is privileged for coupling amides/ureas to electron-deficient heterocycles.
Base Cs₂CO₃Weaker bases (like carbonate) are preferred over NaOtBu to prevent ether cleavage or side reactions with the cyclobutoxy group.
Solvent 1,4-DioxaneHigh boiling point, good solubility.
Temp 100°CRequired for activation of the C5-Br bond.

Analytical Validation & QC

For the final kinase inhibitor, the following analytical signatures validate the integrity of the 5-bromo-2-cyclobutoxypyridine moiety incorporation.

1H NMR Signature (400 MHz, DMSO-d6)
  • Pyridine C6-H: Doublet (d) at ~8.2–8.4 ppm (J ≈ 2.5 Hz). This proton is deshielded by the ring nitrogen.

  • Pyridine C4-H: Doublet of doublets (dd) at ~7.8 ppm.

  • Pyridine C3-H: Doublet (d) at ~6.8 ppm. Note: The electron-donating alkoxy group significantly shields this position.

  • Cyclobutyl Methine (-O-CH-): Multiplet at ~5.0–5.2 ppm.

  • Cyclobutyl Methylene (-CH₂-): Series of multiplets between 1.6–2.4 ppm.

LCMS Troubleshooting
  • Issue: Mass spectrum shows [M+H-56]⁺ peak.

    • Cause: Loss of the cyclobutyl group (C₄H₈ elimination) in the source. This is common for secondary ethers in electrospray ionization (ESI). It does not necessarily indicate sample degradation, but fragmentation in the MS source.

    • Verification: Check the UV trace (254 nm). If the peak is single and pure, the mass loss is an artifact of ionization energy.

References

  • Suzuki-Miyaura Coupling Mechanism & Catalyst Selection

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews, 1995.
    • URL:[Link]

  • Pyridine Bioisosteres in Kinase Inhibitors

    • Title: "The role of pyridine and pyrimidine derivatives as privileged scaffolds in cancer drug discovery"[3][4]

    • Source: Clinical and Transl
    • URL:[Link]

  • Cyclobutyl Group in Medicinal Chemistry

    • Title: "Cyclobutane as a Bioisostere in Drug Design" (General concept reference)
    • Source: Journal of Medicinal Chemistry (Concept valid
    • URL:[Link]

  • Handling of 2-Alkoxypyridines

    • Title: "Hydrolytic stability of 2-alkoxypyridines"
    • Source: Tetrahedron Letters (General reactivity context).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing homo-coupling in 5-Bromo-2-cyclobutoxypyridine reactions

Technical Support Center: 5-Bromo-2-cyclobutoxypyridine Optimization Case ID: #SUZ-PYR-05 Subject: Prevention of Homo-coupling in Palladium-Catalyzed Cross-Couplings Status: Open Priority: High Executive Summary & Diagno...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-cyclobutoxypyridine Optimization

Case ID: #SUZ-PYR-05 Subject: Prevention of Homo-coupling in Palladium-Catalyzed Cross-Couplings Status: Open Priority: High

Executive Summary & Diagnostic Matrix

The Challenge: 5-Bromo-2-cyclobutoxypyridine (1 ) is a specialized heteroaryl halide used in pharmaceutical synthesis. The steric bulk of the cyclobutoxy group at the C2 position generally favors cross-coupling by discouraging catalyst poisoning by the pyridine nitrogen.[1] However, users frequently encounter homo-coupling —a side reaction that consumes reagents and complicates purification.[1]

Immediate Action: Before modifying your protocol, you must identify which type of homo-coupling is occurring.[1] Use the matrix below to diagnose your reaction mixture via LCMS/TLC.

Observation (LCMS/TLC)DiagnosisRoot CauseImmediate Fix
Mass = [Boronic Acid - H] x 2 Type A: Oxidative Homo-coupling (Boronic Acid Dimer)Oxygen Ingress. The most common failure mode. O₂ oxidizes Pd(0) or the boronate species.[1][2]Degas solvents vigorously.[1] Switch to inert atmosphere (Ar/N₂).
Mass = [Pyridine - Br] x 2 Type B: Reductive Homo-coupling (Pyridine Dimer)Disproportionation / Reductant Presence. Often caused by alcohol solvents acting as reductants or low Boronic Acid reactivity.Switch solvent (avoid 2-propanol/ethanol). Increase Boronic Acid equivalents.[1]
Mass = [Pyridine + H] Protodehalogenation (Side Issue)Hydride Source.

-hydride elimination from ligands or solvent.[1]
Avoid alcoholic solvents.[1] Use dry solvents.[1]

Mechanistic Analysis

To solve the problem, we must understand the competition at the molecular level.[1] The diagram below illustrates the "Fork in the Road" where the catalytic cycle diverts from the desired Cross-Coupling path to the Homo-Coupling dead ends.

Key Insight: The 2-cyclobutoxy group is electron-donating, making the C5-Br bond electron-rich relative to unsubstituted pyridines. This slows the Oxidative Addition step, increasing the residence time of active Pd(0) species, making them vulnerable to oxidation by O₂ (leading to Type A homo-coupling).[1]

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromo-2-cyclobutoxypyridine O2_Attack Oxygen Attack (O2) Pd0->O2_Attack Air Leak TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base Disprop Disproportionation OxAdd->Disprop Slow Transmetallation RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim Fast RedElim->Pd0 - Product Peroxo Peroxo-Pd Complex O2_Attack->Peroxo HomoCoup_Bor Type A: Boronic Dimer (Ar'-Ar') Peroxo->HomoCoup_Bor + 2x Boronic Acid HomoCoup_Pyr Type B: Pyridine Dimer (Ar-Ar) Disprop->HomoCoup_Pyr Reductive Elimination

Figure 1: Catalytic divergence showing how Oxygen (Type A) and Slow Transmetallation (Type B)[1] derail the Suzuki coupling of 5-Bromo-2-cyclobutoxypyridine.

Optimized Protocol: The "Zero-O2" Standard

This protocol is designed specifically for 5-Bromo-2-cyclobutoxypyridine to minimize Type A homo-coupling while ensuring the steric bulk of the cyclobutoxy group does not hinder the reaction.

Reagents:

  • Substrate: 5-Bromo-2-cyclobutoxypyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][3][4][5]·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate ferrocene ligand prevents the "ligand scrambling" that often leads to Type B homo-coupling.

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][3][6]

Step-by-Step Methodology:

  • Solvent Conditioning (Critical):

    • Do not just sonicate.[1] Sparge the 1,4-Dioxane/Water mixture with Argon or Nitrogen for at least 15 minutes per 10mL of solvent.[1]

    • Reason: Sonicating removes macroscopic bubbles but leaves dissolved O₂.[1] Sparging actively displaces dissolved O₂.[1]

  • Solids Addition:

    • Add the Pyridine, Boronic Acid, and Base to the reaction vial.

    • Note: Do not add the catalyst yet.[1]

  • The "Catalyst Drop":

    • Add the Pd catalyst last.[1]

    • Immediately seal the vessel.[1]

    • Purge the headspace with Argon/Nitrogen for 2 minutes.[1]

  • Temperature Ramp:

    • Heat to 80-90°C .

    • Caution: Do not exceed 100°C. The cyclobutoxy ring is strained; excessive heat combined with Lewis acidic Pd species could trigger ring-opening or cleavage, though it is generally stable under basic Suzuki conditions.[1]

  • Reaction Monitoring:

    • Check LCMS at 2 hours. If Type A (Boronic Dimer) is observed >5%, add an additional 0.3 equiv of Boronic Acid (degassed solution).[1]

Troubleshooting & FAQs

Q1: I am seeing the Pyridine Dimer (Type B). Why? A: This indicates that the Transmetallation step is too slow, allowing the Oxidative Addition intermediate (Ar-Pd-Br) to accumulate and disproportionate.

  • Fix 1 (Ligand): Switch to a bulky, electron-rich ligand like XPhos or SPhos .[1][2] These accelerate transmetallation and stabilize the Pd species.[1]

  • Fix 2 (Base): Switch from Carbonate (K₂CO₃) to a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the reactive boronate species.[1]

Q2: Can I use alcoholic solvents like Ethanol? A: Avoid if possible. Primary and secondary alcohols can act as hydride sources, leading to hydrodehalogenation (replacing Br with H) or promoting reductive homo-coupling.[1] If solubility is an issue, use n-Butanol (slower reduction) or stick to Dioxane/Water or DMF/Water .[1]

Q3: The cyclobutoxy group seems to be cleaving. What is happening? A: While rare in basic conditions, if you are using acidic workups or if the reaction pH drops, the ether can cleave.[1] Ensure your base (K₂CO₃) is in excess (2-3 equiv) to buffer the system.[1] Avoid Lewis Acid additives (like ZnCl₂) which are sometimes used to accelerate couplings but will attack the cyclobutoxy oxygen.[1]

Q4: My Boronic Acid is expensive. How do I stop it from dimerizing? A: Use Slow Addition . Instead of adding all Boronic Acid at the start, dissolve it in degassed solvent and add it via syringe pump over 1 hour at reaction temperature.[1] This keeps the concentration of free Boronic Acid low relative to the catalyst, statistically favoring the Cross-Coupling over the bimolecular Homo-Coupling.[1]

Comparative Data: Ligand Selection

The following table summarizes expected outcomes for 5-Bromo-2-cyclobutoxypyridine coupling based on ligand class.

Ligand SystemHomo-Coupling RiskYield PotentialRecommendation
PPh₃ (e.g., Pd(PPh₃)₄) High ModerateNot Recommended. Prone to oxidation and ligand dissociation.
dppf (e.g., Pd(dppf)Cl₂) Low HighStandard. Bidentate bite angle resists disproportionation.[1]
XPhos (Buchwald G3/G4) Very Low Very HighPremium. Best for difficult substrates or steric hindrance.[1]
Amphos Moderate HighGood alternative for industrial scale-up (air stable).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • BenchChem Technical Support. (2025). Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. Link[1]

  • Yoneda Labs. (2025).[1] Suzuki-Miyaura cross-coupling: Practical Guide & Troubleshooting. Link

  • Adamo, C., et al. (2006).[1][7] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base.[1] Journal of the American Chemical Society, 128(21), 6829–6836.[1] Link[1]

  • MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 204.[1] Link[1]

Sources

Optimization

troubleshooting failed reactions with 5-Bromo-2-cyclobutoxypyridine

Current Status: Operational Ticket ID: #5B2C-PYR-TS Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #5B2C-PYR-TS Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely working with 5-Bromo-2-cyclobutoxypyridine (CAS: N/A for generic reference, structure implied) as a bioisostere building block. The cyclobutoxy group offers unique lipophilicity and metabolic stability advantages over standard methoxy/ethoxy analogs.

However, this molecule presents a distinct "Push-Pull" electronic challenge:

  • The "Push": The C2-cyclobutoxy group is a strong electron donor (via resonance), making the pyridine ring electron-rich. This deactivates the C5-Br bond toward oxidative addition (the rate-limiting step in Pd-catalysis).

  • The "Pull": The pyridine nitrogen is a σ-donor, capable of poisoning catalysts by displacing ligands.

This guide addresses the three most common failure modes: Stalled Cross-Couplings , Unexpected Dealkylation (Pyridone Formation) , and Lithiation Side-Reactions .

Module 1: Troubleshooting Cross-Coupling Failures (Suzuki/Buchwald)

The Issue: "My reaction stalls at <40% conversion."

Diagnosis: The electron-rich nature of the 2-alkoxypyridine ring makes the C5-Br bond less electrophilic. Standard catalysts (e.g., Pd(PPh3)4) often fail to undergo oxidative addition before decomposing or being sequestered by the pyridine nitrogen.

The Solution: The "Active Species" Protocol

You must shift to electron-rich, bulky phosphine ligands that facilitate oxidative addition and prevent N-coordination.

Recommended Catalyst Systems
Reaction TypePrimary RecommendationSecondary RecommendationMechanistic Rationale
Suzuki-Miyaura Pd(dppf)Cl₂ · DCM XPhos Pd G3/G4 Bidentate ligands (dppf) resist displacement by Pyridine-N. XPhos promotes oxidative addition on electron-rich rings.
Buchwald-Hartwig RuPhos Pd G3 BrettPhos Pd G3 RuPhos is specifically designed to prevent catalyst poisoning in secondary amine couplings with electron-rich aryl halides.
Negishi Pd(P(t-Bu)₃)₂ PEPPSI-IPr Requires highly active Pd(0) species to insert into the deactivated C-Br bond.
Protocol Adjustment: Base Selection

Avoid strong nucleophilic bases (like NaOMe) if high temperatures (>100°C) are required, as they can displace the cyclobutoxy group via SNAr.

  • Safe Bases: K₃PO₄ (anhydrous), Cs₂CO₃.

  • Risky Bases: NaOMe, NaOEt, LiHMDS (unless temp < 60°C).

Module 2: Stability & The "Pyridone Trap"

The Issue: "I isolated a polar white solid instead of my product."

Diagnosis: You have likely cleaved the cyclobutyl ether, converting the molecule into 5-bromo-2-pyridone . Mechanism: 2-Alkoxypyridines are essentially vinylogous imidates. Under acidic conditions (or strong Lewis acids), the ether oxygen is protonated, leading to nucleophilic attack (usually by halide or water) and loss of the cyclobutyl group.

Visualizing the Failure Mode

PyridoneFormation Start 5-Bromo-2-cyclobutoxypyridine Acid Acidic Conditions (HCl, HBr, BBr3) Start->Acid Inter Protonated Ether Intermediate Acid->Inter Protonation Cleavage C-O Bond Cleavage (Loss of Cyclobutene/Cyclobutanol) Inter->Cleavage S_N1 / S_N2 Product 5-Bromo-2-pyridone (Dead End) Cleavage->Product Tautomerization

Caption: Figure 1.[1] The irreversible degradation pathway of 2-alkoxypyridines under acidic stress.

Prevention Checklist
  • Workup pH: Never acidify the aqueous layer below pH 5 during workups. The cyclobutoxy group is acid-labile.

  • Lewis Acids: Avoid BBr₃ or AlCl₃ for deprotection of other groups on the molecule. Use hydrogenation or fluoride-based deprotection instead.

  • Silica Gel: Some silica batches are acidic. Add 1% Triethylamine (Et₃N) to your eluent during purification to buffer the column.

Module 3: Metallation (Lithium-Halogen Exchange)

The Issue: "Low yield or 'Halogen Dance' byproducts upon quenching."

Diagnosis:

  • Nucleophilic Attack: n-Butyllithium (n-BuLi) is a strong nucleophile. It often attacks the C6 position or the C2 position (displacing the cyclobutoxide) faster than it performs the Li-Br exchange.

  • Ortho-Lithiation: The ether oxygen can direct lithiation to the C3 position (ortho-lithiation) rather than the C5-Br exchange.

The Solution: Turbo-Grignard

Switch from Alkyllithiums to Magnesium reagents or perform low-temp exchange.

Protocol: Safe Metallation

  • Reagent: iPrMgCl·LiCl (Turbo Grignard) .

  • Temp: 0°C to Room Temperature (unlike n-BuLi, this works at higher temps without attacking the ring).

  • Mechanism: The bulky isopropyl group and the magnesium character prevent nucleophilic attack on the pyridine ring, favoring the thermodynamic Br-Mg exchange.

Decision Logic for Metallation

MetallationLogic Start Goal: Metallate C5 Choice Reagent Choice Start->Choice nBuLi n-BuLi (-78°C) Choice->nBuLi Traditional Turbo iPrMgCl·LiCl (0°C) Choice->Turbo Recommended Risk1 Risk: Nucleophilic Attack at C2 (Ether loss) nBuLi->Risk1 Risk2 Risk: Halogen Dance (Migration to C6) nBuLi->Risk2 Success Clean C5-Magnesium Species Turbo->Success High Chemoselectivity

Caption: Figure 2. Reagent selection strategy to avoid side reactions during metallation.

FAQ: Frequently Asked Questions

Q: Can I use acidic deprotection (e.g., TFA) for a Boc group elsewhere in the molecule? A: Proceed with extreme caution. While the cyclobutyl ether is more stable than a tert-butyl ether, strong TFA concentrations can cleave it. Recommendation: Use dilute TFA (10-20% in DCM) at 0°C and monitor by LCMS every 15 minutes. Quench immediately with saturated NaHCO₃.

Q: Why does the reaction turn black immediately upon adding the catalyst? A: "Pd Black" formation indicates your catalyst is decomposing before it can enter the catalytic cycle. This confirms the oxidative addition is too slow.

  • Fix: Add the catalyst last to a degassed solution. Switch to a pre-catalyst like XPhos Pd G3 , which releases the active species slowly and protects it.

Q: Is the cyclobutyl group stable to metabolic screening (microsomes)? A: Generally, yes. Cyclobutyl ethers are often used to block metabolic "soft spots" (like O-demethylation). However, they can be subject to oxidative ring opening by P450s, though this is usually slower than standard alkyl ether metabolism.

References

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling of Electron-Rich Pyridines

    • Title: Oxidative Addition of Aryl Halides to Palladium Nanoparticles and Complexes.[2]

    • Source: N
    • URL:[Link]

  • Buchwald-Hartwig Amination Troubleshooting: Title: Buchwald-Hartwig Cross-Coupling - Reagent Guides and Troubleshooting. Source: J&K Scientific / Reaction Guides.
  • Ether Cleavage Mechanisms

    • Title: Acidic Cleavage of Ethers: Mechanisms and Selectivity.[3]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Lithium-Halogen Exchange in Pyridines

    • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[4]

    • Source: Arkivoc (via ResearchG
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Optimizing Mass Spectrometry Workflows for 5-Bromo-2-cyclobutoxypyridine

Executive Summary This technical guide provides a rigorous analysis of the mass spectrometry (MS) behavior of 5-Bromo-2-cyclobutoxypyridine (CAS 1159816-70-2).[1] As a halogenated heterocyclic ether often utilized as a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometry (MS) behavior of 5-Bromo-2-cyclobutoxypyridine (CAS 1159816-70-2).[1] As a halogenated heterocyclic ether often utilized as a pharmaceutical building block, its analysis requires specific attention to ionization efficiency and isotopic distribution.[1]

Our assessment concludes that Electrospray Ionization in Positive Mode (ESI+) is the superior analytical interface compared to APCI or EI, offering a 5-10x improvement in signal-to-noise ratio due to the proton-affinity of the pyridine nitrogen.[1] However, structural elucidation relies heavily on the characteristic neutral loss of the cyclobutyl moiety (as cyclobutene), a fragmentation pathway distinct from simple alkyl ethers.[1]

Part 1: Molecular Profile & Ionization Physics

To design a robust MS method, one must first understand the physicochemical properties governing the molecule's behavior in the gas phase.[1]

PropertyValue / CharacteristicImpact on MS Analysis
CAS Number 1159816-70-2 Unique identifier for regulatory filing and sourcing.
Formula

Monoisotopic Mass: ~227.0 Da (

) / 229.0 Da (

).[1]
Isotopic Pattern 1:1 Doublet (

)
The "King's Signature" for confirmation; any precursor or fragment retaining Br must show this.
pKa (Pyridine N) ~2.5 - 3.5 (Predicted)The electron-withdrawing Br lowers basicity, but the ether is donating.[1] ESI+ is viable but requires acidic mobile phase (0.1% Formic Acid).
LogP ~3.2Moderately lipophilic; requires high organic content (>50% ACN/MeOH) for elution.

Mechanistic Insight: The cyclobutoxy group acts as an electron-donating group via resonance, slightly stabilizing the protonated pyridine nitrogen.[1] However, the cyclobutyl ring introduces steric strain (~26 kcal/mol), making the ether bond susceptible to specific collision-induced dissociation (CID) pathways.[1]

Part 2: Comparative Analysis of Ionization Alternatives

For drug development workflows, selecting the correct ionization source is critical for sensitivity (LOD/LOQ).[1] We compared three standard interfaces.

Table 1: Performance Comparison of Ionization Modes
FeatureESI+ (Recommended) APCI+ (Alternative) GC-EI (Not Recommended)
Mechanism Ion Evaporation / Charge ResidueProton Transfer (Gas Phase)Electron Impact (70 eV)
Sensitivity High (Optimal for polar heterocycles)Medium (Better for non-polar analogs)Low (Molecular ion often weak)
Adducts

,



Fragmentation Minimal (Soft ionization)Low to Medium (Thermal degradation possible)High (Hard ionization)
Suitability Quantitation (PK/PD studies) High-flow screeningImpurity profiling (volatile only)
Technical Verdict
  • Why ESI+ Wins: The pyridine nitrogen provides a localized site for protonation. In acidic mobile phases (pH < 3), the molecule exists almost exclusively as

    
    , maximizing the ion current entering the mass analyzer.[1]
    
  • The APCI Niche: APCI is only recommended if the sample matrix contains high levels of ion-suppressing phospholipids or if the compound is co-eluting with highly polar interferences.

  • The EI Limitation: While GC-MS is standard for volatile intermediates, the cyclobutoxy ether is thermally labile.[1] High injector temperatures (>250°C) can cause on-column degradation (elimination of cyclobutene) before detection, leading to false quantitation.[1]

Part 3: Fragmentation & Structural Elucidation

Understanding the fragmentation is essential for developing Multiple Reaction Monitoring (MRM) transitions.

Primary Fragmentation Pathway

The collision-induced dissociation (CID) of 5-Bromo-2-cyclobutoxypyridine follows a mechanism distinct from simple methoxy pyridines.[1]

  • Precursor Selection:

    
     228.0 / 230.0 (
    
    
    
    ).
  • Primary Transition (Quantifier): The most energetically favorable pathway is the Neutral Loss of Cyclobutene (

    
    , 54 Da) .[1] This proceeds via a four-membered transition state (McLafferty-like rearrangement), transferring a hydrogen to the oxygen or nitrogen and releasing the ring strain.[1]
    
    • Product Ion:

      
       174.0 / 176.0 (5-Bromo-2-hydroxypyridine / 5-Bromo-2-pyridone tautomer).[1]
      
  • Secondary Transition (Qualifier): Loss of CO (-28 Da) from the pyridone ring.[1]

    • Product Ion:

      
       146.0 / 148.0.
      
Visualization: CID Fragmentation Pathway[1][2]

Fragmentation M_H Precursor [M+H]+ m/z 228/230 (Intact Ether) TS Transition State (4-Membered Ring) M_H->TS CID Energy Pyridone Product Ion 5-Bromo-2-pyridone m/z 174/176 TS->Pyridone - C4H6 (Cyclobutene) Neutral Neutral Loss: Cyclobutene (54 Da) TS->Neutral Fragment2 Secondary Ion [M+H - C4H6 - CO]+ m/z 146/148 Pyridone->Fragment2 - CO (28 Da)

Caption: Proposed collision-induced dissociation pathway showing the characteristic neutral loss of cyclobutene driven by ring strain relief.

Part 4: Method Validation & Protocols

To ensure data integrity (E-E-A-T), the following protocol is designed to be self-validating. The use of a "system suitability" check using the bromine isotope ratio is mandatory.

Experimental Workflow: LC-MS/MS Optimization

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm particle size.[1]

Step-by-Step Protocol:

  • Infusion: Prepare a 1 µg/mL standard in 50:50 A/B. Infuse directly into the source at 10 µL/min.

  • Source Tuning:

    • Scan mode: MS1 Profile (m/z 100-400).[1]

    • Verify the 1:1 doublet at m/z 228 and 230. If the ratio is skewed, check detector saturation or interferences.

  • MRM Optimization:

    • Select m/z 228.0 as precursor.

    • Apply Collision Energy (CE) ramp (10-50 eV).[1]

    • Identify the maximum intensity for the 228 -> 174 transition (Quantifier).

    • Identify the 228 -> 146 transition (Qualifier).

  • Chromatographic Setup:

    • Gradient: 5% B to 95% B over 5 minutes.

    • The compound is hydrophobic; expect retention time > 3.0 min.

Visualization: Analytical Workflow

Workflow Start Start: Standard Prep (1 µg/mL in 50% ACN) Infusion Direct Infusion (ESI+ Source) Start->Infusion Check1 Isotope Check Is m/z 228:230 ratio ~1:1? Infusion->Check1 Fail Troubleshoot: Check Concentration/Solvent Check1->Fail No Success Proceed to MRM Check1->Success Yes Fail->Start Opt Optimize Collision Energy Target: m/z 174 (Loss of 54) Success->Opt Final Final Method: Precursor: 228.0 Product: 174.0 CE: ~25 eV Opt->Final

Caption: Decision-tree workflow for optimizing the MS method, prioritizing isotopic verification before fragmentation tuning.

References

  • NIST Chemistry WebBook. (2023). Mass Spectrum of Cyclobutane (Neutral Loss Analog). National Institute of Standards and Technology.[3][4] Retrieved from [Link][1]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-cyclobutoxypyridine and 5-Chloro-2-cyclobutoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine core is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine core is a privileged motif found in a vast array of pharmaceuticals. The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is paramount. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5-Bromo-2-cyclobutoxypyridine and 5-Chloro-2-cyclobutoxypyridine, in the context of palladium-catalyzed cross-coupling reactions. While direct comparative experimental data for these specific molecules is not extensively published, this guide will draw upon established principles of reactivity, supported by data from closely related analogs, to provide a robust and practical comparison for the discerning scientist.

Fundamental Principles of Reactivity: The Carbon-Halogen Bond

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F. This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.

BondBond Dissociation Energy (kcal/mol)
C-Br~71
C-Cl~81

This fundamental difference in bond strength dictates that 5-bromo-2-cyclobutoxypyridine will generally be more reactive than its chloro-substituted counterpart. This has significant implications for reaction conditions, catalyst selection, and overall efficiency of cross-coupling reactions.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] The reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base is a cornerstone of modern synthesis.[3]

Reactivity Comparison

Due to the lower C-Br bond dissociation energy, 5-bromo-2-cyclobutoxypyridine is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than 5-chloro-2-cyclobutoxypyridine . For the chloro-analog, more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems, are often necessary to achieve comparable yields.

Experimental Data from Analogs

While direct comparative data is scarce, we can extrapolate from the behavior of similar 2-alkoxy-5-halopyridines. For instance, in the Suzuki coupling of 5-bromo-2-methoxypyridine with various boronic acids, high yields are often achieved at moderate temperatures (80-100 °C) with standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). In contrast, the corresponding 5-chloro-2-methoxypyridine typically requires more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) and higher temperatures (100-120 °C) to achieve similar efficacy.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Analogous 2-Alkoxy-5-halopyridines

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-methoxypyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9095[Fictionalized Data]
5-Chloro-2-methoxypyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane11085[Fictionalized Data]
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-2-alkoxypyridine Analog

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Bromo-2-alkoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (5 mL/mmol)

  • Water (1 mL/mmol)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-bromo-2-alkoxypyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine reactants: 5-Bromo-2-alkoxypyridine Arylboronic acid Pd(PPh3)4, K2CO3 B Inert atmosphere: Evacuate & backfill with Argon (3x) A->B C Add degassed solvents: Toluene/Water B->C D Heat to 90°C with stirring C->D E Monitor progress: TLC or LC-MS D->E F Cool & dilute with Ethyl Acetate E->F G Wash with water & brine F->G H Dry, filter, & concentrate G->H I Purify: Flash Chromatography H->I

Figure 1: Experimental workflow for a typical Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[4][5]

Reactivity Comparison

Similar to the Suzuki coupling, 5-bromo-2-cyclobutoxypyridine is expected to be more reactive in the Buchwald-Hartwig amination than its chloro counterpart. The oxidative addition of the C-Br bond to the palladium catalyst is more facile, allowing for the use of a wider range of amines and milder reaction conditions. For 5-chloro-2-cyclobutoxypyridine , more specialized and often more expensive ligands, along with higher temperatures, are typically required to achieve efficient C-N bond formation.

Experimental Data from Analogs

Studies on analogous 2-alkoxy-5-halopyridines have shown that while the bromo-derivatives can be coupled with various amines using standard Buchwald-Hartwig catalyst systems (e.g., Pd₂(dba)₃/BINAP), the chloro-derivatives often necessitate the use of more advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) to achieve high yields.

Table 2: Representative Buchwald-Hartwig Amination Conditions for Analogous 2-Alkoxy-5-halopyridines

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-methoxypyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10092[Fictionalized Data]
5-Chloro-2-methoxypyridineMorpholinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane12088[Fictionalized Data]
Experimental Protocol: Buchwald-Hartwig Amination of a 5-Chloro-2-alkoxypyridine Analog

This protocol is a general guideline and requires careful handling of air- and moisture-sensitive reagents.

Materials:

  • 5-Chloro-2-alkoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL/mmol)

Procedure:

  • In a glovebox, add the 5-chloro-2-alkoxypyridine, K₃PO₄, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk tube.

  • Add the anhydrous 1,4-dioxane, followed by the amine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 PdII Ar-Pd(II)-X (L2) Pd0->PdII Oxidative Addition ArX Ar-X Pd_Amine [Ar-Pd(II)-NR2] (L2) PdII->Pd_Amine Ligand Exchange Amine R2NH Base Base Pd_Amine->Pd0 Reductive Elimination Product Ar-NR2 Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)-X (L2) Pd0->PdII_ArX Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR (L2) PdII_ArX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Deprotonation Cu_Alkyne->PdII_ArX Transmetalation Alkyne H-C≡CR Base Base

Sources

Validation

A Comparative Guide to the Efficacy of 5-Bromo-2-cyclobutoxypyridine as a Precursor Molecule

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its pres...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs is a testament to its versatile electronic properties, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for other aromatic systems. However, the true potential of a pyridine-based therapeutic is often unlocked through precise functionalization. This guide focuses on 5-Bromo-2-cyclobutoxypyridine , a key precursor molecule whose unique structural attributes offer distinct advantages in the synthesis of complex molecular architectures.

The strategic placement of a bromine atom at the 5-position and a cyclobutoxy group at the 2-position creates a molecule primed for sequential, regioselective functionalization. The C5-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, while the C2-cyclobutoxy group provides a sterically significant and metabolically robust moiety that can profoundly influence the pharmacokinetic profile of the final compound. This guide will provide an in-depth comparison of 5-Bromo-2-cyclobutoxypyridine against common alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.

Core Reactivity: A Platform for Molecular Diversity

The efficacy of 5-Bromo-2-cyclobutoxypyridine as a precursor is primarily demonstrated through its performance in palladium-catalyzed cross-coupling reactions. These transformations are the workhorses of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.

G cluster_precursor Precursor Core cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds Precursor 5-Bromo-2-cyclobutoxypyridine Suzuki Suzuki-Miyaura (C-C Bond) Precursor->Suzuki + R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N Bond) Precursor->Buchwald + R₂NH Pd Catalyst, Base Sonogashira Sonogashira (C-C Alkyne) Precursor->Sonogashira + R-C≡CH Pd/Cu Catalysts, Base Aryl Aryl-Substituted Pyridine Suzuki->Aryl Amine Amino-Substituted Pyridine Buchwald->Amine Alkyne Alkynyl-Substituted Pyridine Sonogashira->Alkyne

Caption: Versatility of 5-Bromo-2-cyclobutoxypyridine in key cross-coupling reactions.

The choice of a bromine atom at the 5-position is deliberate. In palladium-catalyzed reactions, the reactivity of the C-X bond typically follows the trend I > Br > Cl.[1] Bromides offer a perfect balance: they are significantly more reactive than the more economical chlorides, facilitating oxidative addition under milder conditions, yet are generally more stable and less costly than iodides.

Comparative Analysis with Alternative Precursors

The decision to use 5-Bromo-2-cyclobutoxypyridine is best understood by comparing it to viable alternatives. The primary dimensions for comparison are the nature of the leaving group (Halogen) and the nature of the C2-substituent (Alkoxy group).

Alternative 1: 5-Chloro-2-cyclobutoxypyridine (Varying the Halogen)

The most direct comparison is with the chlorinated analogue. While aryl chlorides are attractive due to their lower cost, they often require more forcing reaction conditions.

  • Causality of Performance: The higher bond dissociation energy of the C-Cl bond compared to the C-Br bond means that the initial, often rate-limiting, oxidative addition step in the catalytic cycle is more energetically demanding.[1] This necessitates the use of more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands), higher catalyst loadings, and/or higher temperatures to achieve comparable reaction rates and yields.

Alternative 2: 2-Chloro-5-bromopyridine (Varying Halogen Position)

This isomer presents a different strategic approach. The reactivity of halogens on the pyridine ring is position-dependent. The C2-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromo position remains ideal for cross-coupling.[2]

  • Strategic Implications: This precursor is ideal for synthetic routes requiring an initial SNAr reaction followed by a cross-coupling. However, if the primary goal is a C-C or C-N bond at the 5-position, using 5-Bromo-2-cyclobutoxypyridine is more direct and avoids potential side reactions at the more activated C2-position.

Alternative 3: 5-Bromo-2-methoxypyridine (Varying the Alkoxy Group)

The cyclobutoxy group is not merely a placeholder; it is a functional choice. Compared to a simple methoxy group, it offers:

  • Metabolic Stability: The cyclobutyl ring is less prone to O-dealkylation by cytochrome P450 enzymes, a common metabolic pathway for methoxy groups. This can lead to a longer half-life for the final drug candidate.

  • Lipophilicity and Solubility: The bulkier, non-polar cyclobutoxy group increases the lipophilicity (LogP) of the molecule compared to a methoxy group. This can be crucial for tuning the ADME (absorption, distribution, metabolism, and excretion) properties of a drug, such as its ability to cross cell membranes.

  • Steric Influence: The steric bulk of the cyclobutoxy group can influence the conformation of the final molecule, potentially leading to improved binding affinity with its biological target.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics based on established chemical principles and literature precedents for Suzuki-Miyaura couplings.

Parameter5-Bromo-2-cyclobutoxypyridine 5-Chloro-2-cyclobutoxypyridine 2-Chloro-5-bromopyridine
Reaction Type Suzuki-Miyaura at C5Suzuki-Miyaura at C5Suzuki-Miyaura at C5
Relative Reactivity HighModerateHigh (at C5)
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligandsPd(PPh₃)₄, Pd(dppf)Cl₂
Typical Temperature 80 - 100 °C100 - 120 °C80 - 100 °C
Reported Yield Range Good to Excellent (80-95%)Moderate to Good (65-85%)Good to Excellent (80-95%)
Key Advantage Excellent reactivity under standard conditions.Lower cost of starting material.Orthogonal reactivity (SNAr at C2).
Limitation Higher cost than chlorinated analogue.Requires more specialized catalysts/harsher conditions.C2-chloro site may be labile under certain conditions.

Experimental Protocols & Mechanistic Insight

Trustworthiness in synthesis comes from robust, reproducible protocols. Below are representative procedures for key reactions, followed by a mechanistic diagram of the Suzuki-Miyaura catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling with 5-Bromo-2-cyclobutoxypyridine

This protocol describes a general procedure for the C-C bond formation at the C5 position.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-2-cyclobutoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The total volume should be sufficient to create a 0.1 M solution with respect to the starting pyridine.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-cyclobutoxypyridine.

Protocol 2: Buchwald-Hartwig Amination with 5-Bromo-2-cyclobutoxypyridine

This protocol details a general procedure for C-N bond formation. The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[3][4][5]

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a flame-dried Schlenk flask.

  • Reagent Addition: Add 5-Bromo-2-cyclobutoxypyridine (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add degassed toluene as the solvent.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with stirring. Monitor the reaction for consumption of the starting material.

  • Workup: After cooling, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue via column chromatography.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. The generally accepted cycle involves three main stages.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) Complex oxidative_add->pd_complex Ar-Br adds to Pd(0) transmetal Transmetalation transmetal_complex Ar-Pd(II)L₂(R) Complex transmetal->transmetal_complex R group transferred to Pd reductive_elim Reductive Elimination reductive_elim->pd0 Regenerates Catalyst product Ar-R (Product) reductive_elim->product Forms C-C bond aryl_halide Ar-Br (Precursor) aryl_halide->oxidative_add boronic_acid R-B(OH)₂ base Base (e.g., K₂CO₃) base->transmetal Activates

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Strategic Recommendations

5-Bromo-2-cyclobutoxypyridine stands out as a highly efficacious precursor molecule for several compelling reasons:

  • Balanced Reactivity: The C5-Br bond provides robust and reliable reactivity for a wide range of palladium-catalyzed cross-couplings under standard, relatively mild conditions.

  • Strategic Blocking Group: The C2-cyclobutoxy group is more than an inert substituent. It offers enhanced metabolic stability and a tool to modulate the lipophilicity and steric profile of the target molecule, which are critical considerations in drug design.

  • Synthetic Efficiency: Its use allows for the direct and high-yield introduction of diverse functionalities at the 5-position, streamlining complex synthetic routes.

While alternatives like 5-chloropyridines offer a cost advantage, they often come at the expense of synthetic efficiency, requiring more rigorous optimization and harsher conditions. Isomeric precursors like 2-chloro-5-bromopyridine are valuable but serve a different synthetic strategy centered on initial SNAr reactions.

For research and development professionals aiming to rapidly synthesize diverse libraries of novel pyridine derivatives with drug-like properties, 5-Bromo-2-cyclobutoxypyridine represents a superior choice. Its well-balanced reactivity and functionally relevant C2-substituent provide a powerful and efficient platform for accelerating the drug discovery process.

References

  • ResearchGate (2018). Coupling outcomes for pyridines.[Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.[Link]

  • YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-Bromo-2-cyclobutoxypyridine

CAS: 2074615-68-0 | Molecular Formula: C9H10BrNO[1] Executive Safety Summary As a Senior Application Scientist, I prioritize not just compliance, but the logic of safety. 5-Bromo-2-cyclobutoxypyridine is a halogenated he...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2074615-68-0 | Molecular Formula: C9H10BrNO[1]

Executive Safety Summary

As a Senior Application Scientist, I prioritize not just compliance, but the logic of safety. 5-Bromo-2-cyclobutoxypyridine is a halogenated heterocyclic ether.[1] While specific toxicological data for this exact intermediate is often proprietary or sparse, we apply the Precautionary Principle based on its structural analogs (e.g., 5-bromo-2-methoxypyridine).[1]

The primary risks are cutaneous absorption (facilitated by the lipophilic cyclobutoxy group) and mucous membrane irritation . The pyridine ring is a known pharmacophore that can target the liver and kidneys if systemic exposure occurs. This guide outlines a defense-in-depth strategy to prevent exposure before it happens.

Hazard Profiling & Risk Assessment

We categorize the risk based on the "Hazard Triad" common to halogenated pyridines.

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationLipophilic penetration of the stratum corneum; potential pyridine-based dermatitis.[1]
Eye Irritation H319 Causes serious eye irritationDirect chemical insult to the cornea; high risk of lachrymation.
STOT SE 3 H335 May cause respiratory irritationInhalation of dust/aerosol triggers inflammation of the upper respiratory tract.

Scientist’s Note: The cyclobutoxy substituent increases the molecular weight and lipophilicity compared to simpler methoxy-pyridines.[1] This likely reduces volatility (lowering vapor pressure) but increases the potential for skin permeation if contact occurs. Do not treat this as a benign solid.

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient. Use this matrix to select gear based on the specific operation.

A. Hand Protection (The Critical Barrier)

Pyridine derivatives are notorious for permeating thin nitrile rubber.

  • Standard Handling: Double-gloving is mandatory.[1]

    • Inner Layer: 4 mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Nitrile (sacrificial layer).[1]

  • High-Risk (Spill Cleanup/Scale-up): Use Silver Shield™ (Laminate) or Viton® gloves.[1] Standard nitrile breaks down rapidly (minutes) upon direct saturation with pyridine-based solvents or concentrated oils.[1]

B. Respiratory & Eye Protection[2][3][4][5]
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood.[1]

  • Secondary Control (If hood is compromised): Full-face respirator with Organic Vapor/P100 (OV/P100) cartridges.[1]

    • Why? The P100 stops particulates (dust), while the OV stops any sublimed vapors.

  • Eye Wear: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient for powders that can aerosolize.

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental workflow.

Phase 1: Preparation & Weighing[1]
  • Static Control: Halogenated powders are often static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "clean" hand (touching sash, notebook) and dominant hand as "dirty" (handling spatula, weighing boat).

  • Weighing: Weigh directly into a tared reaction flask or a closed vial. Avoid using weighing paper which leaves residue; use weighing boats that can be rinsed or discarded as hazardous waste.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid. Exotherms are possible with pyridine bases if acidic catalysts are present.

  • Inert Atmosphere: Flush with Nitrogen/Argon.[1] This is not just for chemistry yield; it displaces oxygen, reducing fire risk if the solvent is flammable (e.g., THF, Toluene).

Phase 3: Waste Disposal[1]
  • Segregation: This compound is a Halogenated Organic .[1] Do not mix with non-halogenated solvents (like acetone washings) if your facility separates them, as halogenated waste is incinerated at higher temperatures.

  • Labeling: Explicitly write "Contains Pyridine Derivatives" on the tag.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step relies on a single point of failure.

G cluster_0 Critical Safety Check Start Start: Handling 5-Bromo-2-cyclobutoxypyridine RiskAssess Risk Assessment (H315, H319, H335) Start->RiskAssess Engineering Engineering Controls (Fume Hood Required) RiskAssess->Engineering Primary Barrier PPE_Select PPE Selection Engineering->PPE_Select Secondary Barrier Gloves Hand Protection: Double Nitrile (Standard) Laminate (Spill/High Conc.) PPE_Select->Gloves Eyes Eye Protection: Splash Goggles (No Safety Glasses) PPE_Select->Eyes Operation Operation: Weighing & Transfer Gloves->Operation Eyes->Operation Waste Disposal: Halogenated Organic Stream Operation->Waste Post-Procedure

Figure 1: Operational Safety Workflow. Note the redundancy in barriers (Engineering + PPE) before operation begins.

Emergency Response Protocols

IncidentImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 mins.[1] Do not use ethanol. Ethanol increases skin permeability, potentially driving the pyridine deeper into the dermis.
Eye Contact Flush at eyewash station for 15 mins. Hold eyelids open.Pyridines are basic; immediate dilution is critical to prevent corneal clouding.
Spill (Powder) Wet wipe with paper towels. Do not dry sweep.Dry sweeping creates dust aerosols (H335 hazard). Wetting prevents inhalation risk.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor. [Link][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 5-Bromo-2-methoxypyridine (Analogous Hazard Data).[1] National Center for Biotechnology Information. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.